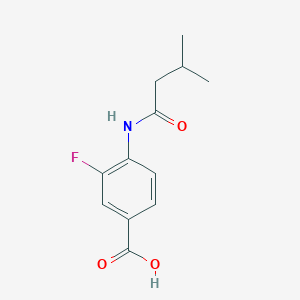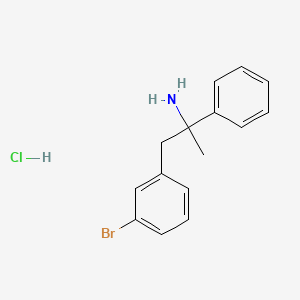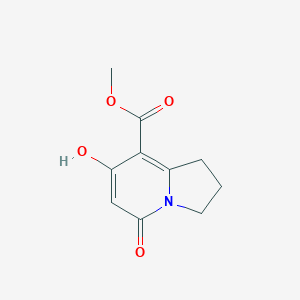![molecular formula C11H20N2O2 B1441546 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane CAS No. 1251015-62-9](/img/structure/B1441546.png)
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane
Overview
Description
“2-Boc-7-amino-2-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 1251015-62-9 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringN [C@H]1 [C@H]2CC [C@@H]1N (C (OC (C) (C)C)=O)C2 . The InChI key for this compound is KBFKGKCNVPZMHL-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“this compound” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Efficient Synthesis of Analogues
The compound 2-Boc-7-amino-2-azabicyclo[2.2.1]heptane serves as an important intermediate in the synthesis of epibatidine and its analogs, highlighting its role in the efficient synthesis of pharmacologically significant compounds. Its synthesis from N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene involves steps like hydrogenation and reductive dehalogenation, indicating its versatility in chemical transformations (Singh & Basmadjian, 1997).
Intermediate in Thermal Decomposition Studies
The compound also appears as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives. This process, interestingly, yields various hydrocarbon products without rearranging to stable isomers, demonstrating the compound's utility in studying thermal decomposition pathways (Dervan & Uyehara, 1976).
Role in the Synthesis of Nicotinic Agonists
The coupling of N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane with aryl and pyridyl boronic acids leads to the synthesis of syn- and anti-isoepibatidine, potent nicotinic agonists. This showcases its crucial role in the synthesis of bioactive compounds with potential therapeutic applications (Malpass, Handa, & White, 2005).
Facilitating Stereocontrolled Syntheses
Compounds derived from this compound are employed in the stereocontrolled syntheses of kainoid amino acids, critical neuroexcitants, highlighting its significance in the synthesis of complex biological molecules with precise stereochemistry (Hodgson, Hachisu, & Andrews, 2005).
Enabling Synthesis of Neuroexcitants
Furthermore, the compound is involved in the synthesis of 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid and alpha-kainic acid, indicating its role in the synthesis of neuroexcitants and highlighting its importance in the field of neuropharmacology (Hodgson, Hachisu, & Andrews, 2005).
Safety and Hazards
This compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell and rinse mouth .
Properties
IUPAC Name |
tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFKGKCNVPZMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)


![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
![2-[4-(4-fluorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1441473.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride](/img/structure/B1441474.png)

![tert-butyl 4-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperazine-1-carboxylate dihydrochloride](/img/structure/B1441476.png)


![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)

